(2S)-4-phenyl-2-butanol
Overview
Description
The description of a compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its role or use in industry or research.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include reactions where the compound is a reactant, a product, or a catalyst.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can often be predicted based on the compound’s structure and can be measured using various laboratory techniques.Scientific Research Applications
Molecular Dynamics and Intermolecular Interactions
Interplay between Structural Parameters and Dynamical Properties The study by Jurkiewicz et al. (2020) investigates the relationships between the chemical structure, intermolecular order, degree of association, and dynamical properties of monohydroxy alcohols, including (2S)-4-phenyl-2-butanol. The research highlights the universal nature of the Debye relaxation across different monohydroxy alcohols and emphasizes the significance of static and dynamical parameters in understanding the behavior of associating liquids under varying thermodynamic conditions (Jurkiewicz et al., 2020).
High-Pressure Effects on Molecular Dynamics Kołodziej et al. (2020) conducted a study on isomeric alcohols, including (2S)-4-phenyl-2-butanol, to assess the impact of high-pressure conditions on molecular dynamics. The research emphasizes the importance of high-pressure measurements in revealing complex features of associated liquids, such as the disturbance of intermolecular bonding and crystallization behavior (Kołodziej et al., 2020).
Local Structure and Molecular Dynamics Hachuła et al. (2021) analyzed the local structure, interaction scheme, and molecular dynamics of a series of aliphatic butanol and phenyl butanol isomers, including (2S)-4-phenyl-2-butanol. The study reveals the influence of the phenyl moiety on the degree of association and the strength of hydrogen bonds in aromatic alcohols. It also highlights the necessity of combining various experimental techniques to accurately understand the structure and behavior of assembling liquids (Hachuła et al., 2021).
Chemical Synthesis and Catalysis
Fabrication and Synthesis of Derivatives Zhang (2005) discusses the synthesis of 4-phenyl-2-butanone, an important medium for synthesizing medicine, from which (2S)-4-phenyl-2-butanol can potentially be derived. The paper outlines the synthesis process and highlights the significance of this compound in pharmaceutical applications (Zhang, 2005).
Enantioselective Reduction in Chemical Reactions Cheng and Nian (2016) explored the enantioselective reduction of 4-phenyl-2-butanone to chiral 4-phenyl-2-butanol in glycerol-modified Saccharomyces cerevisiae cell culture. The study provides insights into the influence of glycerol on the enantioselectivity and yield of the reaction, showcasing the potential of biocatalysis in producing optically active alcohols (Cheng & Nian, 2016).
Impact of Solvents on Hydrogenation Reactions McManus et al. (2015) investigated the hydrogenation of 4-phenyl-2-butanone over Pt/TiO2 and Pt/SiO2 catalysts. The study demonstrates how solvents affect the selectivity and overall turnover frequency of the hydrogenation reaction, providing valuable insights for optimizing chemical processes involving (2S)-4-phenyl-2-butanol (McManus et al., 2015).
Safety And Hazards
This involves understanding the risks associated with handling the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
Future directions could involve potential applications of the compound, areas of research that could be pursued, and improvements that could be made to the synthesis process.
properties
IUPAC Name |
(2S)-4-phenylbutan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWRKZLROIFUML-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176676 | |
Record name | 4-Phenyl-2-butanol, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-phenyl-2-butanol | |
CAS RN |
22148-86-3 | |
Record name | 4-Phenyl-2-butanol, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022148863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenyl-2-butanol, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80176676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYL-2-BUTANOL, (2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJP87N3Z5V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.